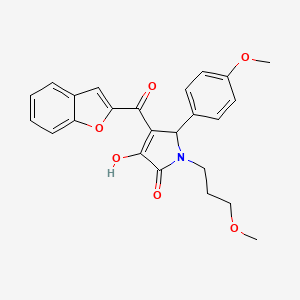![molecular formula C21H16N2O5 B11577977 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan](/img/structure/B11577977.png)
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan is a complex organic compound that combines the structural features of chromenone and tryptophan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan typically involves the condensation of tryptophan with a chromenone derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between tryptophan and the chromenone derivative . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolinic acid derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan involves its interaction with specific molecular targets and pathways. The compound is known to modulate the kynurenine pathway of tryptophan metabolism, which plays a crucial role in immune regulation and neuroprotection . By influencing this pathway, the compound can affect various biological processes, including inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Quinolinic Acid: An agonist at N-methyl-D-aspartate receptors, involved in neurotoxicity and neurodegenerative diseases.
Kynurenic Acid: An antagonist at glutamate receptors, with neuroprotective properties.
Uniqueness
N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan is unique due to its combined structural features of chromenone and tryptophan, which confer distinct chemical and biological properties. Its ability to modulate the kynurenine pathway sets it apart from other similar compounds and highlights its potential for therapeutic applications.
特性
分子式 |
C21H16N2O5 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H16N2O5/c24-19-14-6-2-4-8-18(14)28-21(27)15(19)11-23-17(20(25)26)9-12-10-22-16-7-3-1-5-13(12)16/h1-8,10-11,17,22,24H,9H2,(H,25,26) |
InChIキー |
XFCCRHQROIPFOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=CC3=C(C4=CC=CC=C4OC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Methoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11577905.png)
![1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol](/img/structure/B11577906.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide](/img/structure/B11577912.png)
![2-(3,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11577927.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11577935.png)
![N-(2-ethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577944.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11577947.png)
![N-(oxolan-2-ylmethyl)-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11577955.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577964.png)
![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 5-bromo-1-benzofuran-2-carboxylate](/img/structure/B11577967.png)
![(2E)-2-cyano-N-methyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577968.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11577982.png)
![3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11577984.png)
